molecular formula C13H13N3O2S B5018054 N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B5018054
M. Wt: 275.33 g/mol
InChI Key: VCRNBTDCXWZZPB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 2-mercaptopyrimidine as the primary starting materials.

    Formation of Intermediate: The 3-methoxyaniline undergoes acylation with chloroacetyl chloride to form N-(3-methoxyphenyl)-2-chloroacetamide.

    Substitution Reaction: The intermediate N-(3-methoxyphenyl)-2-chloroacetamide is then reacted with 2-mercaptopyrimidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield corresponding amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry: N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound is of interest in medicinal chemistry for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-methoxyphenyl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(3-methoxyphenyl)-2-(pyrimidin-4-ylsulfanyl)acetamide
  • N-(3-methoxyphenyl)-2-(pyrimidin-5-ylsulfanyl)acetamide

Uniqueness: N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the pyrimidinylsulfanyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-11-5-2-4-10(8-11)16-12(17)9-19-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRNBTDCXWZZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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